3-(3,4-dimethoxyphenyl)-8-heptyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine
Description
The compound 3-(3,4-dimethoxyphenyl)-8-heptyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine features a tricyclic pyrazolo-pyrrolo-pyrimidine core with three key substituents:
- A 3,4-dimethoxyphenyl group at position 3, contributing aromaticity and electron-rich properties.
- A methyl group at position 5, enhancing steric stability.
The partially saturated pyrrolo ring (7,8-dihydro-6H) may influence conformational flexibility compared to fully aromatic analogs.
Properties
IUPAC Name |
10-(3,4-dimethoxyphenyl)-3-heptyl-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-5-6-7-8-9-13-27-14-12-19-17(2)26-23-20(16-25-28(23)24(19)27)18-10-11-21(29-3)22(15-18)30-4/h10-11,15-16H,5-9,12-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFORMMVSWCSJJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1CCC2=C1N3C(=C(C=N3)C4=CC(=C(C=C4)OC)OC)N=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it targets tumor cells in a selective manner.
Mode of Action
This compound acts as an inhibitor of CDK2. It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2. This inhibitory activity results in a significant alteration in cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase. This leads to the arrest of cell proliferation, thereby inhibiting the growth of cancer cells.
Pharmacokinetics
In silico admet studies and drug-likeness studies have shown suitable pharmacokinetic properties. The compound’s degree of lipophilicity allows it to diffuse easily into cells, which may contribute to its bioavailability.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation.
- Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of key signaling pathways involved in tumor growth and survival. For instance, compounds within this class have shown to modulate mitogen-activated protein kinases (MAPKs) and other oncogenic pathways .
- Case Studies : In vitro studies demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines effectively reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis has been linked to its interaction with specific molecular targets within the cancer cells.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines is another area of active research.
- Biological Investigations : Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .
- Clinical Relevance : The anti-inflammatory effects suggest potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Effects
Emerging research indicates that pyrazolo[1,5-a]pyrimidines may possess neuroprotective properties.
- Research Findings : Animal models have demonstrated that these compounds can mitigate neurodegeneration associated with conditions like Alzheimer's disease by reducing oxidative stress and inflammation in neuronal tissues.
- Mechanisms : The neuroprotective effects are believed to involve the modulation of neurotransmitter systems and protection against excitotoxicity.
Anticonvulsant Activity
The anticonvulsant properties of some pyrazolo[1,5-a]pyrimidines have been explored as potential treatments for epilepsy.
- Experimental Evidence : In preclinical studies, certain derivatives have shown efficacy in reducing seizure frequency in animal models of epilepsy. The mechanism is thought to involve modulation of GABAergic activity and inhibition of glutamate release.
Data Table: Summary of Applications
Comparison with Similar Compounds
8-(2,2-Dimethoxyethyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile (CAS: 860610-82-8)
Key Differences :
- Substituents : The 8-position features a dimethoxyethyl group instead of heptyl, reducing lipophilicity. The 3-position has a nitrile group instead of 3,4-dimethoxyphenyl.
- Implications : The nitrile group may enhance hydrogen bonding with biological targets, while the shorter dimethoxyethyl chain could limit membrane permeability compared to the heptyl chain in the target compound.
Pyrazolo-Thieno-Pyrimidine Derivatives
6-Aryl-3-methyl-1,5,6,7-tetrahydro-8H-pyrazolo[3',4':4,5]thieno[2,3-d]pyrimidin-8-ones
Key Differences :
- Core Structure: Replaces the pyrrolo ring with a thieno ring, introducing sulfur into the heterocyclic system.
- Substituents : Aryl groups at position 6 and methyl at position 3.
- Biological Activity : Exhibits antimicrobial properties, as reported in .
- Synthesis : Prepared via refluxing with aromatic amines, similar to methods in .
Pyrrolo-Thiazolo-Pyrimidine Derivatives
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide
Key Differences :
- Core Structure : Incorporates a thiazolo ring, adding nitrogen and sulfur atoms.
- Substituents : Methoxyphenyl and phenyl groups at positions 5 and 8, respectively.
- Synthesis: Derived from hydrazinolysis of ethyl esters (e.g., compound 2 in ) .
- Molecular Weight : Molecular ion peak at m/z 492 confirms structural integrity .
Structural and Functional Analysis
Table 1: Comparative Overview of Key Compounds
Implications for Drug Design
- The heptyl chain in the target compound may enhance bioavailability for lipid-rich targets compared to shorter chains (e.g., dimethoxyethyl in ).
- 3,4-Dimethoxyphenyl groups could improve binding to enzymes or receptors requiring aromatic stacking, as seen in other methoxy-substituted heterocycles ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
